molecular formula C13H8F3NO2 B8800433 4-(3-(Trifluoromethyl)pyridin-2-YL)benzoic acid CAS No. 847446-88-2

4-(3-(Trifluoromethyl)pyridin-2-YL)benzoic acid

Cat. No.: B8800433
CAS No.: 847446-88-2
M. Wt: 267.20 g/mol
InChI Key: YLXWQURJMKNIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Trifluoromethyl)pyridin-2-YL)benzoic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

847446-88-2

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-2-1-7-17-11(10)8-3-5-9(6-4-8)12(18)19/h1-7H,(H,18,19)

InChI Key

YLXWQURJMKNIAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bis(hydroxyl)boron-1-methylbenzoate (2.8 mmol) was dissolved in acetonitrile (2 ml) and added to a 5 ml microwave vessel. To the solution was 3.5 mmol of 2-chloro-3-trifluoromethylpyridine (633 mg), 34 mg of tetrakis(triphenylphosphine)-palladium(0). After stirring until dissolution, 8.4 mmol of potassium carbonate (1.16 g) was added, followed by 1 ml of water. The mixture was then heated at 160° C. for 300 seconds. After reaction completion, the solvents were evaporated under vacuum. The residue was dissolved in 2N KOH and THF and heated for 10 min. After hydrolysis, the THF was evaporated and the basic layer was washed with EtOAC. The aqueous layer was then acidified and extracted 3 times with EtOAc. The organic layers were combined and washed with water and brine. After drying, filtration and evaporation, the residue was prufied by HPLC to give of the target compound as a white solid (602 mg; 81%).
[Compound]
Name
4-Bis(hydroxyl)boron 1-methylbenzoate
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
633 mg
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
34 mg
Type
catalyst
Reaction Step Five
Yield
81%

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